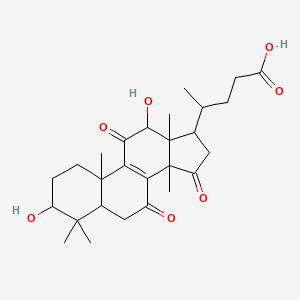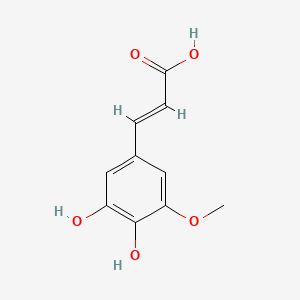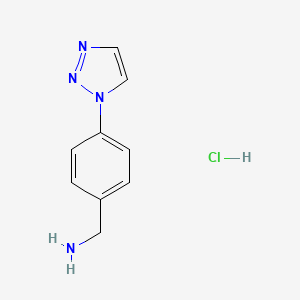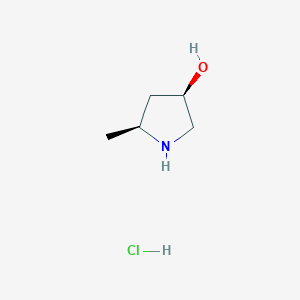![molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5](/img/structure/B3026836.png)
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Descripción general
Descripción
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a heterocyclic compound with a unique structure that includes a chlorine atom at the 4-position of the pyrimidine ring.
Análisis Bioquímico
Biochemical Properties
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . The compound interacts with JAK enzymes by binding to their active sites, thereby inhibiting their activity and disrupting the signaling pathway. This interaction is essential for its therapeutic applications in treating cancer and inflammatory diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway. This modulation leads to changes in gene expression and cellular metabolism, resulting in altered cell proliferation and apoptosis . The compound’s impact on cell signaling pathways makes it a potential candidate for targeted cancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with JAK enzymes. By binding to the active sites of these enzymes, it inhibits their kinase activity, preventing the phosphorylation of STAT proteins. This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular responses . The compound’s ability to inhibit enzyme activity and alter gene expression is central to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its degradation over time can lead to reduced efficacy and altered cellular responses . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK enzyme activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe and effective use in clinical settings .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and optimizing its therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and safety . Understanding the transport mechanisms is vital for developing targeted delivery systems and improving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall therapeutic potential . Detailed studies on its subcellular localization are necessary to fully understand its mechanism of action and optimize its use in clinical applications .
Métodos De Preparación
The synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate typically involves multi-step organic reactions. One common synthetic route starts with dimethyl malonate, which undergoes a series of reactions to form the desired compound. The process includes steps such as cyclization and chlorination, with careful control of reaction conditions to ensure high yields and purity . Industrial production methods often involve similar steps but are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using common reagents like hydrogen peroxide or sodium borohydride.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that regulate cell division and survival. This makes it a valuable tool in the development of targeted therapies for various diseases .
Comparación Con Compuestos Similares
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to its specific structure and reactivity. Similar compounds include:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrimidine core but lacks the pivalate ester group.
7H-pyrrolo[2,3-d]pyrimidine derivatives: Various derivatives with different substituents at the 4-position, each with unique properties and applications.
This compound’s distinct structure and versatile reactivity make it a valuable asset in both academic and industrial research settings.
Propiedades
IUPAC Name |
(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(17)18-7-16-5-4-8-9(13)14-6-15-10(8)16/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDTZKIIYSQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127509 | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-75-5 | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
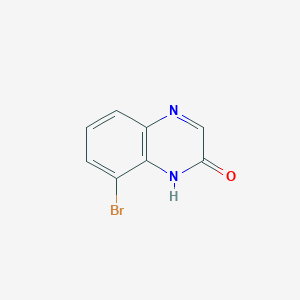
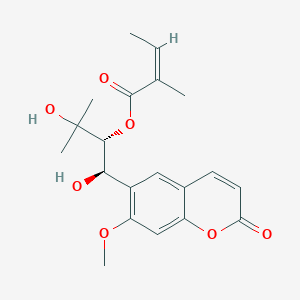
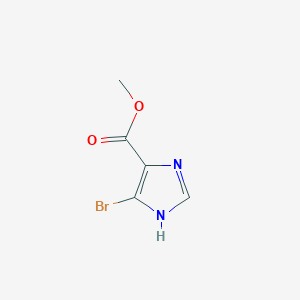


![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)
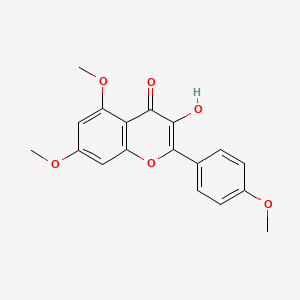
![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)
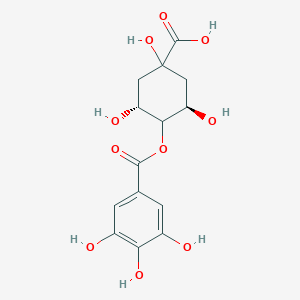
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
